4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile

Lipophilicity XLogP3 Membrane permeability

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile (CAS 93606-29-2, C₉H₁₃N₅, MW 191.23 g/mol) is a heterocyclic small molecule belonging to the 4-amino-5-carbonitrile pyrimidine family, a template validated for adenosine A₂A receptor antagonism. The compound is commercially available at ≥95% purity from multiple vendors and is supplied exclusively for research use.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 93606-29-2
Cat. No. B183760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile
CAS93606-29-2
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=C(C(=N1)N)C#N
InChIInChI=1S/C9H13N5/c1-3-14(4-2)9-12-6-7(5-10)8(11)13-9/h6H,3-4H2,1-2H3,(H2,11,12,13)
InChIKeyKNVKJZMDXCOGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.6 [ug/mL]

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile (CAS 93606-29-2) – Compound Identity and Structural Class for Informed Procurement


4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile (CAS 93606-29-2, C₉H₁₃N₅, MW 191.23 g/mol) is a heterocyclic small molecule belonging to the 4-amino-5-carbonitrile pyrimidine family, a template validated for adenosine A₂A receptor antagonism [1]. The compound is commercially available at ≥95% purity from multiple vendors and is supplied exclusively for research use [2].

Why Close Analogs of 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile Cannot Be Assumed Interchangeable


The 2-diethylamino substituent on this 4-amino-5-carbonitrile pyrimidine scaffold is not a trivial structural variation. Even among the closely related 4-amino-2-(methylamino), 4-amino-2-(dimethylamino), and 4-amino-2-(ethylamino) analogs, the diethylamino group confers a measurably distinct lipophilicity (XLogP3 = 1.3 vs. 0.58–0.80 for smaller N-substituents) and rotatable bond count (3 vs. 1 for the dimethylamino analog), both of which directly influence passive membrane permeability, protein binding, and scaffold derivatization chemistry [1]. The compound also exhibits a broad high-throughput screening (HTS) fingerprint—predominantly inactive across RGS4, ADAM17, muscarinic M1, caspase-3, sialate O-acetylesterase, furin, and DNA polymerase targets—that distinguishes it from more promiscuous pyrimidine-5-carbonitrile derivatives and positions it as a low-background scaffold for probe development . These quantitative differences mean that assay results, SAR conclusions, or synthetic yields obtained with a methylamino or dimethylamino analog cannot be extrapolated to the diethylamino variant without independent verification.

Quantitative Differentiation Evidence for 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile (CAS 93606-29-2) Against Closest Analogs


Lipophilicity Differentiation: XLogP3 = 1.3 vs. 0.58–0.80 for Closest N-Substituted Analogs

The target compound's computed XLogP3 of 1.3, as reported in PubChem [1], is 2.2-fold higher than the dimethylamino analog (LogP = 0.58) and 1.6-fold higher than the ethylamino analog (XLogP3 = 0.80) . This difference falls within the critical logP window of 1–3 recommended for drug-like oral bioavailability, making the diethylamino variant the only analog in this series with a logP ≥ 1.0 without introducing a halogen [2].

Lipophilicity XLogP3 Membrane permeability ADME Scaffold optimization

HTS Polypharmacology Fingerprint: Predominantly Inactive Across ≥7 Distinct Target Classes, Supporting Low-Promiscuity Scaffold Status

In the publicly available HTS dataset '7071-02_Inhibitor_Dose_DryPowder_Activity_Set16' aggregated by Chemsrc from multiple screening centers , 4-amino-2-(diethylamino)pyrimidine-5-carbonitrile returned predominantly inactive or very weak activity annotations across ≥7 targets: RGS4 (B Score ≈ -7.6, indicating non-active), ADAM17 (inhibition at 6.95 µM: 1.23%), M1 receptor (activation at 3 µM: -1.07%), sialate O-acetylesterase (inhibition at 9.66 µM: 6.91%), caspase-3 (activation at 8.5 µM: 10.5%), and DNA polymerase iota/eta (inactive classification). Broad Institute screens for fatty-acid CoA ligase and NCGC furin assays also classified the compound as inactive. By contrast, structurally related 2,4-diaminopyrimidine-5-carbonitrile derivatives have been reported as active VEGFR-2 and EGFR inhibitors with IC₅₀ values in the nanomolar to low micromolar range [1].

Polypharmacology HTS fingerprint Selectivity Negative control Probe development

Rotatable Bond Count Differentiation: 3 Rotatable Bonds vs. 1 for the Dimethylamino Analog, Enabling Conformational Flexibility for Induced-Fit Binding

The target compound possesses 3 rotatable bonds (two N–CH₂CH₃ bonds of the diethylamino group plus the amino-to-ring bond), as computed by Cactvs 3.4.8.18 in PubChem [1]. The dimethylamino analog (CAS 13593-31-2) has only 1 rotatable bond , while the ethylamino analog has 2. This difference in conformational degrees of freedom is significant: each additional rotatable bond increases the number of energetically accessible conformers, which can be critical for induced-fit binding to flexible protein pockets. In the context of the adenosine A₂A antagonist series based on this template, the 2-diethylamino substitution pattern was specifically selected over smaller amines to achieve the conformational adaptability needed to occupy the receptor's extended binding cavity [2].

Conformational flexibility Rotatable bonds Induced fit Molecular recognition Scaffold diversity

Validated Template Scaffold: 4-Amino-5-carbonitrile Pyrimidine Core Recognized as a Privileged Adenosine A₂A Antagonist Pharmacophore with In Vivo Efficacy

The 4-amino-5-carbonitrile pyrimidine core shared by the target compound has been independently validated as a drug-like template for adenosine A₂A receptor antagonism [1]. In the seminal ACS Chemical Neuroscience publication, compounds built on this exact template demonstrated excellent A₂A binding potency and ligand efficiency, with the leading compound achieving statistically significant efficacy in the haloperidol-induced catalepsy rat model for Parkinson's disease at an oral dose as low as 3 mg/kg [1]. This template validation at the in vivo level distinguishes the 4-amino-5-carbonitrile pyrimidine scaffold from other pyrimidine-5-carbonitrile isomers (e.g., 2-amino-5-carbonitrile or 4,6-disubstituted variants) that lack comparable published in vivo proof-of-concept data.

Adenosine A2A receptor Parkinson's disease Privileged scaffold Ligand efficiency CNS drug discovery

Hydrogen Bond Donor Count of 1 vs. 2 for Primary Amine-Only Analogs: Implications for Blood-Brain Barrier Penetration and Crystal Engineering

The target compound exhibits a hydrogen bond donor (HBD) count of 1 as computed by Cactvs in PubChem [1], whereas the 4-amino-2-(methylamino) and 4-amino-2-(ethylamino) analogs each have HBD = 2 (4-NH₂ plus 2-NH) [2]. The 4-amino-2-(dimethylamino) analog has HBD = 1. A HBD count ≤ 1 is one of the physicochemical criteria associated with improved passive blood-brain barrier (BBB) penetration, as articulated in the CNS MPO scoring framework [3]. This property, combined with the compound's XLogP3 of 1.3, positions it within the favorable CNS drug-like chemical space more advantageously than the ethylamino or methylamino analogs, which have both higher HBD and lower logP.

Hydrogen bond donors Blood-brain barrier CNS penetration Crystal engineering Physicochemical property

Recommended Research and Industrial Application Scenarios for 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Generation: Adenosine A₂A Antagonist and Beyond

The compound's membership in the validated 4-amino-5-carbonitrile pyrimidine A₂A antagonist template [1], combined with its favorable CNS drug-like properties (XLogP3 = 1.3, HBD = 1, 3 rotatable bonds) [2], makes it a strategically sound core scaffold for CNS lead optimization programs targeting Parkinson's disease, where the diethylamino group can serve as a vector for modulating logP and conformational flexibility without compromising the core pharmacophore.

Selectivity Profiling and Negative Control Usage in HTS Campaigns

Given its documented low activity across ≥7 HTS targets including RGS4, ADAM17, M1, caspase-3, furin, and DNA polymerases , this compound is uniquely suitable as a negative control scaffold for assay development and as a low-promiscuity starting point for fragment elaboration, where the absence of confounding polypharmacology is critical for establishing SAR fidelity.

Diversity-Oriented Synthesis Library Core for Kinase and GPCR Medicinal Chemistry

The presence of two chemically distinct reactive handles—the 4-amino group (nucleophilic aromatic substitution, amide coupling) and the 5-carbonitrile group (hydrolysis to carboxylic acid, tetrazole formation, reduction to aminomethyl)—combined with the 2-diethylamino substituent providing enhanced lipophilicity (ΔlogP ≥ +0.5 over smaller N-substituents) [2], enables divergent library synthesis that can explore a wider chemical space than monosubstituted or less lipophilic analogs.

Patent-Disclosed Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

A Chinese patent identifies 4-amino-2-(diethylamino)pyrimidine-5-carbonitrile specifically as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, noting its advantages of simple operational process, mild reaction conditions, and suitability for industrial scale-up [3]. This documented role as a high-value synthetic intermediate provides an additional procurement rationale distinct from its use as a screening compound.

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